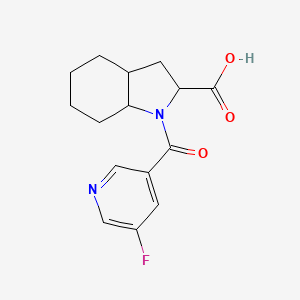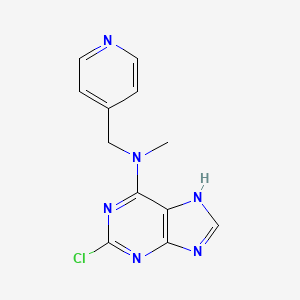![molecular formula C12H13BrN2S B6632188 N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate in cancer cells.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine involves the inhibition of glutaminase, which is an enzyme that plays a crucial role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in various biosynthetic pathways to support cell growth and proliferation. By inhibiting glutaminase, BPTES can deprive cancer cells of the necessary nutrients and induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anticancer activity in various preclinical models. The compound can induce cell death in a wide range of cancer cell lines, including breast cancer, lung cancer, and glioblastoma. In addition, BPTES has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential adjuvant therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine in lab experiments is its high specificity for glutaminase. This makes it a valuable tool for studying the role of glutaminase in cancer cell metabolism. However, one of the limitations of using BPTES is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the use of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine in scientific research. One potential direction is the development of more potent and selective glutaminase inhibitors based on the structure of BPTES. Another direction is the investigation of the combination of BPTES with other chemotherapeutic agents to enhance its anticancer activity. Furthermore, the use of BPTES in combination with immunotherapy may also be explored as a potential cancer treatment strategy.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its selective inhibition of glutaminase makes it a valuable tool for studying cancer cell metabolism, and its potent anticancer activity makes it a potential candidate for cancer treatment. Further research is needed to fully understand the mechanism of action and potential applications of BPTES in cancer therapy.
Synthesis Methods
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine involves the reaction of 5-bromopyridin-3-ylmethylamine with 2-thiophene carboxaldehyde in the presence of a reducing agent. The reaction results in the formation of the desired compound BPTES. The purity and yield of the compound can be improved by using various purification techniques such as recrystallization, column chromatography, and HPLC.
Scientific Research Applications
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine has been extensively studied for its potential use in cancer treatment. The compound selectively inhibits the activity of glutaminase, which is upregulated in cancer cells to support their rapid proliferation. By inhibiting glutaminase, BPTES can induce cell death in cancer cells without affecting normal cells. This makes it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c13-11-6-10(8-15-9-11)7-14-4-3-12-2-1-5-16-12/h1-2,5-6,8-9,14H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXOGJKOSYDFKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNCC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Methylpyrazol-3-yl)sulfonyl-2,3-dihydroindol-3-yl]ethanamine](/img/structure/B6632112.png)
![N-ethyl-N-[3-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]propyl]methanesulfonamide](/img/structure/B6632121.png)
![N-[(3-bromothiophen-2-yl)methyl]-5-methylpyridin-3-amine](/img/structure/B6632131.png)
![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)


![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![2-[carboxymethyl(3,4-dihydro-2H-chromen-4-ylmethyl)amino]acetic acid](/img/structure/B6632161.png)
![3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6632170.png)
![4-[[(5-Fluoropyridine-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632174.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)
